Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N3O5S and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis
Research has shown that derivatives of ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)piperidine-1-carboxylate can be synthesized through various chemical reactions, including condensation and Mannich reactions. These processes involve the use of alicyclic amines such as piperidine and morpholine, leading to compounds with potential antibacterial and antifungal activities (Bodke & Sangapure, 2003); (Fandaklı et al., 2012).
Heterocyclic Compounds
The compound is involved in the synthesis of various heterocyclic compounds, indicating its versatility in chemical reactions and potential for creating pharmacologically active molecules (Yamagata et al., 1993); (Ito, Sawamura, & Hayashi, 1987).
Biological Activities
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds synthesized from this compound. These compounds have been tested against a variety of microorganisms, showing promising antibacterial and antifungal properties (Vasileva et al., 2018); (Başoğlu et al., 2013).
Antituberculosis Activity
The synthesis of thiazole-aminopiperidine hybrid analogs demonstrates the potential of this compound derivatives in creating new Mycobacterium tuberculosis inhibitors, showcasing the compound's relevance in addressing global health challenges like tuberculosis (Jeankumar et al., 2013).
Pharmacological Applications
Local Anesthetic and Antiarrhythmic Agents
Derivatives of the compound have been synthesized and evaluated for their local anesthetic and antiarrhythmic activities. This research indicates the compound's potential in the development of new medications for pain management and cardiovascular diseases (Al-Obaid et al., 1998).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl derivatives derived from the compound have been synthesized and tested for anti-inflammatory and analgesic properties, highlighting its utility in creating new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Mechanism of Action
Mode of Action
Compounds with similar structures can interact with their targets through various mechanisms, such as reversible or irreversible binding, modulation of target activity, or triggering conformational changes .
Biochemical Pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it might affect. Thiophene-containing compounds have been found to interact with a variety of biochemical pathways .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Properties
IUPAC Name |
ethyl 4-[[5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-2-26-18(24)20-7-5-13(6-8-20)19-17(23)15-11-25-12-16(22)21(15)10-14-4-3-9-27-14/h3-4,9,13,15H,2,5-8,10-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMSDMQDCBPUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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